molecular formula C13H15N3O2 B12541088 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol

Cat. No.: B12541088
M. Wt: 245.28 g/mol
InChI Key: NDDTVAFAYUKYFT-FYWRMAATSA-N
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Description

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is a complex organic compound that features a pyrazole ring substituted with an ethyl group and a hydroxycarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol typically involves the reaction of 1-ethylpyrazole with appropriate reagents to introduce the hydroxycarbonimidoyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to other functional groups.

    Substitution: The phenol group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenol derivatives.

Scientific Research Applications

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol involves its interaction with specific molecular targets. The hydroxycarbonimidoyl group can form hydrogen bonds with target molecules, influencing their activity. The pyrazole ring may also interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylpyrazol-4-yl)methanol
  • 1-ethylpyrazol-4-yl)methanamine
  • 1-ethylpyrazol-4-yl)sulfonyl-2-methylpiperidine

Uniqueness

Compared to similar compounds, 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is unique due to the presence of the hydroxycarbonimidoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol

InChI

InChI=1S/C13H15N3O2/c1-3-16-8-10(7-14-16)13(15-18)11-6-9(2)4-5-12(11)17/h4-8,17-18H,3H2,1-2H3/b15-13+

InChI Key

NDDTVAFAYUKYFT-FYWRMAATSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)C)O

Canonical SMILES

CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)C)O

Origin of Product

United States

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